
Methyl 2-amino-3-bromo-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-bromo-5-methoxybenzoate, also known as BAM or BAM-E, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of brominated phenethylamines, which are known to have various biochemical and pharmacological effects.
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
Methyl 2-amino-3-bromo-5-methoxybenzoate derivatives, specifically zinc(II) phthalocyanine compounds, have been synthesized and characterized for use in photodynamic therapy (PDT). These compounds, due to their high singlet oxygen quantum yield and good fluorescence properties, have significant potential in treating cancer through Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Pharmaceutical Intermediates
This compound is used in the synthesis of various pharmaceutical intermediates. For instance, its derivatives have been used in synthesizing intermediates for amisulpride, an antipsychotic medication, and bifendate, a liver-protecting agent (Wang Yu, 2008); (Bao Li-jiao, 2013).
Synthesis of Bromophenol Derivatives
In the study of marine natural products, this compound derivatives, like bromophenol compounds from the red alga Rhodomela confervoides, have been isolated and studied for their potential pharmacological properties (Zhao et al., 2004).
Synthesis of Antimitotic Agents
Compounds with the this compound moiety have been used in the synthesis of novel antimitotic agents that target tubulin and inhibit cancer cell proliferation. These compounds demonstrate high antiproliferative activity and potential as new cancer therapies (Romagnoli et al., 2008).
Mecanismo De Acción
The compound’s pharmacokinetics would depend on factors such as its solubility, stability, and the body’s ability to absorb, distribute, metabolize, and excrete it. , which could affect its absorption and distribution in the body.
The compound’s action could also be influenced by various environmental factors. For instance, it should be stored in cool, dry conditions in well-sealed containers, and it’s incompatible with oxidizing agents .
Propiedades
IUPAC Name |
methyl 2-amino-3-bromo-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRSGBOUSTUNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2580009.png)
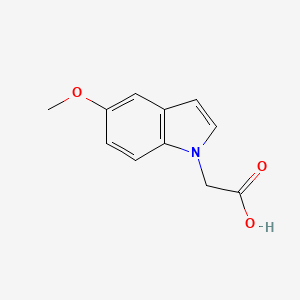
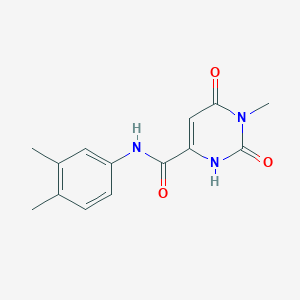
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2580012.png)
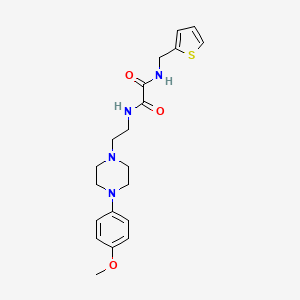
![N-(3-methoxyphenethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2580015.png)
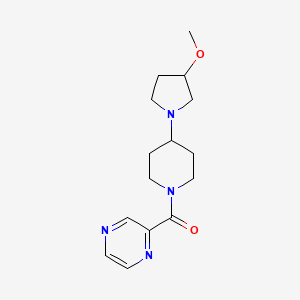
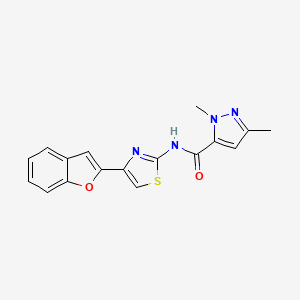
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2580024.png)
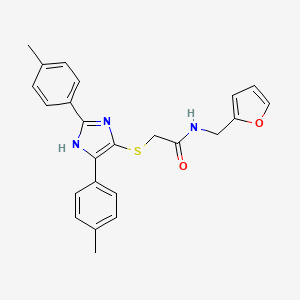
![6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580026.png)
![Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2580027.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2580030.png)
![4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B2580031.png)